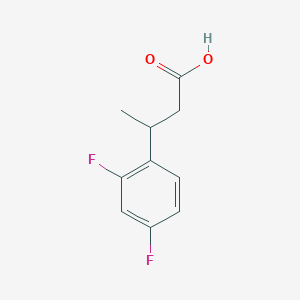

3-(2,4-Difluorophenyl)butanoic acid

説明

Contextualization within Butanoic Acid Derivatives Research

Butanoic acid, a short-chain fatty acid, and its derivatives are significant platforms in chemical and pharmaceutical research. Scientists have utilized the butanoic acid scaffold to develop compounds with a range of biological activities. For instance, certain derivatives have been investigated as potential antiviral agents. biointerfaceresearch.com The core structure is also a subject of theoretical and experimental analysis, where researchers design and synthesize new derivatives to study their structural and spectroscopic properties using methods like density functional theory (DFT). biointerfaceresearch.comresearchgate.net

Furthermore, the therapeutic limitations of butanoic acid itself, such as a short half-life, have driven the development of prodrugs. biointerfaceresearch.comnih.gov Pivalyloxymethyl butyrate, for example, is a derivative designed to break down intracellularly to release butyric acid, demonstrating enhanced activity at lower concentrations compared to the parent acid. nih.gov The exploration of various substituted butanoic acids, such as 3-(4-Chlorophenyl)butanoic acid and 3-(Dimethylamino)butanoic acid hydrochloride, highlights the strategy of modifying the butanoic acid core to achieve diverse chemical properties and biological functions. sigmaaldrich.comsigmaaldrich.com

Significance of Difluorophenyl Moieties in Chemical Scaffolds

The incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in modern medicinal chemistry. tandfonline.comnih.gov The difluorophenyl moiety, in particular, imparts several advantageous properties to a parent molecule. One of the most significant effects is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. tandfonline.commdpi.com

Additionally, the presence of fluorine atoms can modulate the physicochemical properties of a compound. Fluorination typically increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its permeability across biological membranes. nih.govmdpi.comnih.gov This is a crucial factor for the oral bioavailability of many drugs. The high electronegativity of fluorine also alters the electronic profile of the phenyl ring, which can lead to stronger binding interactions with target proteins and enzymes. tandfonline.commdpi.com These combined effects make the difluorophenyl group a valuable component in the design of new therapeutic candidates. tandfonline.comnih.gov

Overview of Current Academic Research Trajectories Involving 3-(2,4-Difluorophenyl)butanoic Acid

Direct academic research focusing extensively on this compound as an end-product is limited. Its primary role in contemporary research appears to be that of a specialized chemical intermediate or building block for constructing more elaborate molecules. This is evidenced by research on structurally analogous compounds where the core structure is elaborated to achieve a specific biological purpose.

A prominent research trajectory involves the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the management of type 2 diabetes. A key intermediate in the synthesis of some of these inhibitors is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. google.comnih.gov This molecule shares the core phenylbutanoic acid structure, indicating that such scaffolds are crucial for accessing this class of drugs.

Another significant area of research is in oncology. Studies have described the synthesis of derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid for their potential anticancer properties. nih.govresearchgate.net This work highlights the use of the 2,4-difluorophenyl moiety as a foundational element in the design of new agents targeting aggressive cancers like triple-negative breast cancer and melanoma. nih.govnih.gov The research demonstrated that modifying this core structure led to compounds with significant cytotoxic effects on cancer cell lines. nih.govresearchgate.net

Furthermore, the (2,4-difluorophenyl) group is a feature in the structure of the antifungal drug Voriconazole. Recent research has explored creating new derivatives of this drug, further underscoring the importance of this specific chemical fragment in developing bioactive compounds. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

3-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROPKMLQQNKNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042815-69-9 | |

| Record name | 3-(2,4-difluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2,4 Difluorophenyl Butanoic Acid

Retrosynthetic Analysis and Key Precursors for 3-(2,4-Difluorophenyl)butanoic Acid

A retrosynthetic analysis of this compound reveals several potential bond disconnections, leading to readily available starting materials. The most logical disconnections are at the C2-C3 and C3-aryl bonds, suggesting precursors that can be assembled through established carbon-carbon bond-forming reactions.

Key Retrosynthetic Pathways and Precursors:

Pathway A (C3-Aryl Bond Disconnection): This approach disconnects the bond between the chiral center and the aromatic ring. This suggests a conjugate addition of an organometallic reagent derived from 1,3-difluorobenzene (B1663923) to a crotonic acid derivative. Key precursors for this pathway include:

1,3-Difluorobenzene

Crotonic acid or its esters (e.g., ethyl crotonate)

Pathway B (C2-C3 Bond Disconnection): Disconnecting the bond alpha to the carbonyl group points towards a Reformatsky-type reaction or an aldol (B89426) condensation. This strategy utilizes a ketone precursor. The key precursors are:

1-(2,4-Difluorophenyl)ethanone

An acetate (B1210297) enolate equivalent (e.g., from ethyl bromoacetate (B1195939) in a Reformatsky reaction)

Pathway C (Acylation-Reduction Strategy): This pathway involves the initial formation of a keto-intermediate through Friedel-Crafts acylation, followed by reduction. The primary precursors are:

1,3-Difluorobenzene

Crotonyl chloride or crotonic anhydride (B1165640)

These precursors are generally commercially available, making these retrosynthetic strategies viable for the synthesis of the target molecule.

Conventional Synthetic Routes to this compound

Conventional synthetic methods for preparing this compound typically involve multi-step sequences that leverage well-established organic reactions.

Multi-step Reaction Sequences

Several reliable multi-step reaction sequences can be employed:

Friedel-Crafts Acylation Followed by Reduction: A common and straightforward approach involves the Friedel-Crafts acylation of 1,3-difluorobenzene with crotonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comlibretexts.orgmasterorganicchemistry.com This reaction forms the intermediate 1-(2,4-difluorophenyl)but-2-en-1-one. Subsequent reduction of both the carbon-carbon double bond and the ketone functionality is required. A catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can achieve the reduction of the double bond. The resulting ketone, 1-(2,4-difluorophenyl)butan-1-one, can then be reduced to the corresponding alkane using methods like the Wolff-Kishner or Clemmensen reduction to yield the final butanoic acid after an oxidation step of the corresponding alcohol. chemistrysteps.comyoutube.com A more direct approach from the intermediate ketone would be a Baeyer-Villiger oxidation followed by hydrolysis.

Reformatsky Reaction: The Reformatsky reaction provides another viable route starting from 1-(2,4-difluorophenyl)ethanone. wikipedia.orgnih.govnih.gov Treatment of the ketone with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc dust generates a β-hydroxy ester. Subsequent dehydration of the alcohol and hydrogenation of the resulting α,β-unsaturated ester, followed by hydrolysis of the ester group, affords this compound.

Heck Reaction: The palladium-catalyzed Heck reaction offers a modern alternative for the C3-arylation. semanticscholar.orgmdpi.comnih.gov The reaction can be envisioned between 1,3-difluorobenzene (or a more reactive derivative like 2,4-difluoroiodobenzene) and a crotonic acid derivative. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yield and regioselectivity. Following the coupling reaction, a reduction of the double bond would be necessary to obtain the final product.

Catalyst Systems in this compound Synthesis

The choice of catalyst is critical for the efficiency and success of the synthetic routes described above.

| Reaction Type | Catalyst System | Role of Catalyst |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Lewis acid to activate the acyl halide. |

| Catalytic Hydrogenation | Pd/C, PtO₂ | Heterogeneous catalyst for the reduction of C=C and C=O bonds. mdpi.com |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), KOH | In-situ formation of the hydrazone and subsequent reduction of the ketone. |

| Clemmensen Reduction | Zn(Hg), HCl | Reduction of the ketone under acidic conditions. |

| Heck Reaction | Pd(OAc)₂, PdCl₂, various phosphine (B1218219) ligands | Palladium(0) catalyst for the cross-coupling reaction. |

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for pharmaceutical applications. This is typically achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries and Catalysts in Butanoic Acid Synthesis

Asymmetric synthesis can be directed by either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. semanticscholar.org For the synthesis of chiral butanoic acids, Evans oxazolidinones are a common choice. youtube.com For instance, the chiral auxiliary can be acylated with crotonyl chloride. The resulting enoate can then undergo a diastereoselective conjugate addition with a suitable organocuprate reagent derived from 2,4-difluorobromobenzene. Subsequent removal of the auxiliary yields the desired enantiomer of this compound. Other notable chiral auxiliaries include pseudoephedrine and camphorsultam. nih.govsemanticscholar.org

Chiral Catalysts: Asymmetric hydrogenation of a suitable prochiral precursor is a highly efficient method for generating the chiral center. For example, (E)-3-(2,4-difluorophenyl)but-2-enoic acid can be hydrogenated using a chiral rhodium or ruthenium catalyst complexed with a chiral phosphine ligand, such as BINAP or DuPhos. This approach can provide high enantioselectivity.

Enantiomeric Excess Determination Methodologies

The enantiomeric purity of the final product is a critical parameter and is determined using specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee). masterorganicchemistry.comwikipedia.org The racemic mixture is separated into its individual enantiomers on a chiral stationary phase (CSP). The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee.

Chiral Gas Chromatography (GC): For volatile derivatives of the butanoic acid, such as its methyl or ethyl ester, chiral GC can be employed. Similar to HPLC, separation is achieved on a chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to differentiate the signals of the two enantiomers, allowing for the determination of their ratio.

Raman Optical Activity (ROA): This advanced spectroscopic technique can also be used for the accurate determination of enantiomeric excess in solution. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The development of synthetic routes for complex molecules like this compound is guided by the 12 Principles of Green Chemistry. These principles advocate for methodologies that reduce waste, minimize the use of hazardous substances, improve energy efficiency, and maximize the incorporation of raw materials into the final product. For fluorinated aromatics, this involves careful selection of catalysts, solvents, and reaction pathways to ensure both high yield and minimal environmental impact.

Solvent Selection and Minimization

Solvents are a major contributor to the waste generated in chemical processes, often accounting for a significant portion of the total mass in a reaction. google.com The selection of a solvent is therefore a critical aspect of green synthesis. The ideal solvent should be effective for the reaction (ensuring good solubility and mass transfer), safe to handle, have a low environmental impact, and be easily recyclable.

In the synthesis of related β-amino acids and other substituted butanoic acids, a variety of solvents are employed. google.comgoogle.com These can be categorized based on their green credentials. Water is often the most desirable solvent, followed by lower alcohols like ethanol (B145695) and propan-2-ol, which are biodegradable and have a lower toxicity profile. google.com Hydrocarbons such as toluene (B28343) and heptane (B126788) are considered usable but are less preferred. Halogenated solvents like dichloromethane (B109758) (DCM) are often flagged for substitution due to their environmental persistence and potential health risks. google.com Patents for similar compounds note that using solvents like DCM or tetrahydrofuran (B95107) (THF) can lead to increased impurity formation, necessitating costly and wasteful purification steps like column chromatography. google.com The selection of a greener solvent like toluene or methyl tert-butyl ether (MTBE) can, in some cases, simplify the process and improve product purity. google.com

The table below provides a classification of solvents potentially applicable to the synthesis of this compound, based on established green chemistry solvent selection guides.

| Solvent Class | Solvent Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol, Methanol (B129727), Propan-2-ol | Low toxicity, biodegradable, renewable sources (for alcohols), minimal environmental impact. |

| Usable | Toluene, Heptane, Ethyl Acetate, Methyl tert-butyl ether (MTBE) | Effective for many organic reactions but have higher environmental, health, and safety (EHS) concerns than recommended solvents. Recyclability is a key factor. |

| Substitution Advised | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | High EHS concerns, including potential carcinogenicity (DCM, dioxane) and peroxide formation (THF, dioxane). Often targeted for replacement in industrial processes. google.com |

Minimizing solvent use involves designing processes with higher reactant concentrations or, where feasible, exploring solvent-free reaction conditions.

Atom Economy Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edusavemyexams.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. libretexts.org

Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100%

Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. scranton.edu In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. savemyexams.com

A plausible and atom-economical route to this compound is the catalytic conjugate addition of a boronic acid to an α,β-unsaturated ester, a method proven effective for similar 3-aryl butanoic acids. orgsyn.org This pathway typically involves two main steps:

Rhodium-catalyzed 1,4-addition: 2,4-Difluorophenylboronic acid reacts with ethyl crotonate (ethyl (E)-but-2-enoate) to form ethyl 3-(2,4-difluorophenyl)butanoate.

Hydrolysis: The resulting ester is hydrolyzed to yield the final product, this compound.

The table below details the atom economy calculation for the first step of this proposed synthesis.

| Reactant / Product | Formula | Formula Weight ( g/mol ) | Role |

| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | Reactant |

| Ethyl crotonate | C₆H₁₀O₂ | 114.14 | Reactant |

| Ethyl 3-(2,4-difluorophenyl)butanoate | C₁₂H₁₄F₂O₂ | 228.23 | Desired Product |

Calculation:

Sum of Reactant Formula Weights: 157.91 + 114.14 = 272.05 g/mol

Formula Weight of Desired Product: 228.23 g/mol

Atom Economy: (228.23 / 272.05) x 100% = 83.9%

An atom economy of 83.9% for the key carbon-carbon bond-forming step is considered good. The subsequent hydrolysis step, while consuming a reagent like sodium hydroxide (B78521), ultimately incorporates water into the final structure (after acidification), which also maintains a reasonably high atom economy. This catalytic approach is significantly more efficient than classical methods that might use stoichiometric organometallic reagents, which generate large amounts of inorganic salt waste.

Process Optimization and Scale-Up Strategies for this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous optimization of all process parameters to ensure safety, cost-effectiveness, consistency, and quality.

Process Optimization: Initial optimization focuses on identifying the key variables that impact reaction yield and purity. Methodologies such as Design of Experiments (DoE) are powerful tools for systematically studying the effects of multiple variables at once, such as temperature, reactant concentration, catalyst loading, and reaction time. researchgate.net For a catalytic reaction like the proposed synthesis, optimizing the catalyst system is crucial. This includes screening different metal catalysts (e.g., rhodium, palladium) and ligands to maximize the catalyst's turnover number (TON) and turnover frequency (TOF), thereby reducing the amount of expensive and potentially toxic heavy metals required. nih.gov

Scale-Up Considerations: Scaling up a chemical process introduces challenges not always apparent at the lab bench.

Heat Transfer: Reactions that are easily managed in small flasks can become dangerously exothermic in large reactors. A thorough safety assessment, including reaction calorimetry, is essential to understand the thermal profile and design an adequate cooling system to prevent runaway reactions. nih.gov

Mass Transfer: Efficient mixing becomes more difficult on a larger scale. The choice of reactor, impeller design, and agitation speed are critical to ensure that reactants are distributed homogeneously, which is especially important in multiphase reactions (e.g., solid catalyst in a liquid medium).

Downstream Processing: Purification methods must be scalable and efficient. While laboratory syntheses often rely on chromatography, industrial processes favor crystallization, extraction, and filtration. orgsyn.org For this compound, developing a robust crystallization process would be a key goal. This involves selecting an appropriate solvent or solvent mixture, optimizing cooling rates, and controlling seeding to consistently produce a product with high purity and the desired physical form. nih.gov In the synthesis of analogous compounds, crystallization is often used to upgrade the purity and, in the case of chiral molecules, the enantiomeric excess. orgsyn.org

Waste Management: On a large scale, all waste streams must be managed. This includes recycling solvents, treating aqueous waste to remove organic residues and salts, and recovering or disposing of spent catalysts in an environmentally responsible manner.

By applying these optimization and scale-up principles, a synthetic route for this compound can be developed that is not only efficient and high-yielding but also safe, economical, and environmentally sustainable for industrial production.

Chemical Reactivity and Derivatization of 3 2,4 Difluorophenyl Butanoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization in 3-(2,4-difluorophenyl)butanoic acid. Standard esterification and amidation reactions can be readily employed to generate a wide range of functionalized analogues.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in conjunction with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These methods facilitate the formation of an active intermediate that is readily attacked by the alcohol.

Amidation: Similarly, the synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. The direct condensation of the carboxylic acid and amine is often challenging and requires high temperatures. Therefore, the use of coupling reagents is standard practice. pressbooks.pub Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for promoting amide bond formation under mild conditions. nih.gov These reactions are crucial for introducing diverse functionalities and for the synthesis of peptide-like structures.

Table 1: Representative Esterification and Amidation Products of this compound

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (cat.), heat | Methyl 3-(2,4-difluorophenyl)butanoate |

| Ethanol (B145695) | DCC, DMAP | Ethyl 3-(2,4-difluorophenyl)butanoate |

| Benzylamine | HATU, DIPEA | N-Benzyl-3-(2,4-difluorophenyl)butanamide |

| Morpholine | EDC, HOBt | (3-(2,4-Difluorophenyl)butanoyl)morpholine |

This table is illustrative and shows expected products based on standard chemical transformations.

Reactions Involving the Aromatic Ring System of this compound

The difluorophenyl group of the molecule is susceptible to various transformations that can further diversify its structure.

Electrophilic Aromatic Substitution Patterns

The fluorine atoms on the aromatic ring are ortho, para-directing, yet deactivating due to their high electronegativity. acs.orglibretexts.org The butanoic acid side chain is a deactivating group and a meta-director. When multiple substituents are present on a benzene (B151609) ring, the position of electrophilic attack is determined by the combined directing effects of all groups. libretexts.org In the case of this compound, the two fluorine atoms strongly influence the regioselectivity. The positions ortho and para to the fluorine atoms are activated relative to the other positions on the ring. The most likely position for electrophilic attack would be the C5 position, which is para to the C2-fluorine and ortho to the C4-fluorine, and is also sterically accessible.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2,4-Difluoro-5-nitrophenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2,4-difluorophenyl)butanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(5-Acetyl-2,4-difluorophenyl)butanoic acid |

This table presents predicted products based on the directing effects of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize this compound in such reactions, it would typically first need to be functionalized to introduce a suitable leaving group, such as a bromide, iodide, or triflate, onto the aromatic ring via electrophilic aromatic substitution as described above. Once a derivative like 3-(5-bromo-2,4-difluorophenyl)butanoic acid is synthesized, it can participate in a variety of cross-coupling reactions.

For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl derivative. youtube.com Similarly, a Buchwald-Hartwig amination could be used to introduce a new nitrogen-based substituent at the C5 position. youtube.com These reactions significantly expand the synthetic utility of the core structure.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Products from a Halogenated Derivative

| Reaction Type | Coupling Partner | Catalyst/Ligand | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | 3-(2,4-Difluoro-5-phenylphenyl)butanoic acid |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 3-(2,4-Difluoro-5-styrylphenyl)butanoic acid |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP | 3-(2,4-Difluoro-5-(phenylamino)phenyl)butanoic acid |

This table illustrates potential products from a hypothetical 3-(5-halo-2,4-difluorophenyl)butanoic acid intermediate.

Stereoselective Transformations of this compound Derivatives

The chiral center at the C3 position of the butanoic acid chain offers opportunities for stereoselective synthesis. If the synthesis of this compound starts from an achiral precursor, such as ethyl 3-(2,4-difluorophenyl)-3-oxobutanoate, the ketone can be asymmetrically reduced to introduce the desired stereochemistry at the C3 position. nih.gov This can be achieved using chiral reducing agents or through biocatalysis with specific enzymes that exhibit high enantioselectivity. researchgate.net

Furthermore, once the chiral center is established, it can direct the stereochemistry of subsequent reactions on the aliphatic chain, a concept known as substrate-controlled diastereoselective synthesis.

Functional Group Interconversions on the Aliphatic Chain

Beyond the carboxylic acid, the aliphatic chain of this compound can undergo various functional group interconversions. acs.org The carboxylic acid itself can be reduced to a primary alcohol, 3-(2,4-difluorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by conversion to an alkyl halide or an aldehyde.

Additionally, modern C-H functionalization techniques could potentially be applied to introduce new functional groups at the C2 or C4 positions of the butanoic acid chain, although this would likely require careful selection of catalysts and reaction conditions to achieve regioselectivity. rsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity: In reactions involving both the carboxylic acid and the aromatic ring, the choice of reagents and conditions is critical. For instance, strong electrophiles will preferentially react with the aromatic ring, while nucleophiles will target the carboxylic acid (or its activated form).

Regioselectivity: As discussed, electrophilic attack on the aromatic ring is predicted to occur predominantly at the C5 position due to the directing effects of the fluorine substituents. libretexts.org Functionalization of the aliphatic chain would require specific strategies to control the position of reaction.

Stereoselectivity: The existing stereocenter at C3 can influence the stereochemical outcome of reactions at adjacent positions. For the initial synthesis of a single enantiomer of this compound, asymmetric methods are required.

Advanced Spectroscopic and Structural Elucidation of 3 2,4 Difluorophenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-(2,4-Difluorophenyl)butanoic acid, ¹H, ¹³C, and ¹⁹F NMR are crucial for a complete structural assignment.

¹H and ¹³C NMR Chemical Shift Assignments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring due to proton-proton and proton-fluorine couplings. The aliphatic portion of the molecule would show signals for the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. organicchemistrydata.orgdocbrown.info It is anticipated to show ten distinct signals corresponding to the ten carbon atoms in the molecule, unless there is accidental overlap. organicchemistrydata.orgdocbrown.info The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-185 ppm). The carbons of the difluorophenyl ring would show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), and their chemical shifts would be significantly affected by the fluorine substituents. The aliphatic carbons (CH, CH₂, and CH₃) would resonate at the upfield end of the spectrum.

Predicted ¹H and ¹³C NMR Data Table

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (COOH) | ~10-12 (singlet, broad) | ~175-180 |

| 2 (CH₂) | ~2.5-2.8 (multiplet) | ~40-45 |

| 3 (CH) | ~3.2-3.6 (multiplet) | ~35-40 |

| 4 (CH₃) | ~1.2-1.4 (doublet) | ~20-25 |

| 1' (C-Ar) | - | ~125-130 (doublet of doublets) |

| 2' (C-F) | - | ~160-165 (doublet of doublets, large ¹JCF) |

| 3' (CH-Ar) | ~6.8-7.0 (multiplet) | ~111-115 (doublet of doublets) |

| 4' (C-F) | - | ~162-167 (doublet of doublets, large ¹JCF) |

| 5' (CH-Ar) | ~7.1-7.3 (multiplet) | ~130-135 (doublet of doublets) |

| 6' (CH-Ar) | ~6.9-7.1 (multiplet) | ~104-108 (doublet of triplets) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.orgresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. wikipedia.org We would expect to see correlations between the methine proton (H-3) and the adjacent methylene (H-2) and methyl (H-4) protons. Correlations would also be observed between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. wikipedia.org It would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C spectra.

Fluorine NMR (¹⁹F NMR) Analysis of the Difluorophenyl Group

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. ucsb.eduhuji.ac.ilbiophysics.orgnih.gov In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. ucsb.edunih.govcolorado.edu The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive information about their positions on the phenyl ring. ucsb.edunih.govcolorado.edu The fluorine at position 2 would likely show a doublet of doublets due to coupling with the fluorine at position 4 and the adjacent proton at position 3. Similarly, the fluorine at position 4 would exhibit a doublet of doublets from coupling to the fluorine at position 2 and the adjacent proton at position 5.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]+ or [M-H]⁻). uni.lu This allows for the calculation of the elemental formula (C₁₀H₁₀F₂O₂) with high accuracy, confirming the molecular identity. For this compound, the predicted monoisotopic mass is 200.06488 Da. uni.lu

Fragmentation Pathways and Mechanistic Interpretation

In an electron ionization (EI) mass spectrum, the molecular ion would undergo fragmentation. The fragmentation pattern is predictable based on the structure of the molecule. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the carbon-carbon bonds adjacent to the functional groups. docbrown.info

A prominent fragmentation pathway for this compound would likely involve the cleavage of the bond between C2 and C3, leading to the formation of a stable benzylic-type carbocation. Another expected fragmentation is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Predicted Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 200 | [C₁₀H₁₀F₂O₂]⁺ | Molecular Ion |

| 183 | [C₁₀H₉F₂O]⁺ | Loss of OH |

| 155 | [C₉H₈F₂]⁺ | Loss of COOH |

| 141 | [C₈H₆F₂]⁺ | Cleavage of C2-C3 bond |

| 127 | [C₇H₄F₂]⁺ | Further fragmentation of the difluorophenyl moiety |

| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular vibrations of a compound. For this compound, the spectra would be dominated by vibrations from the carboxylic acid group, the alkyl chain, and the substituted aromatic ring.

The most prominent feature in the IR spectrum is expected to be a very broad absorption band for the O-H stretching vibration of the carboxylic acid, typically appearing in the 2500–3300 cm⁻¹ region. docbrown.inforesearchgate.net This broadening is a hallmark of the intermolecular hydrogen bonding between carboxylic acid molecules, which form dimeric structures in the condensed phase. docbrown.info

The carbonyl (C=O) stretching vibration is another key diagnostic peak, anticipated to be strong and sharp in the IR spectrum. For saturated carboxylic acids, this peak typically appears between 1700 and 1725 cm⁻¹. docbrown.info The C-O stretching vibration of the carboxylic acid would likely be observed in the 1210–1320 cm⁻¹ range.

Vibrations associated with the difluorophenyl group would also be present. C-F stretching vibrations are typically strong and found in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoic acid chain would appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak or absent in the IR spectrum. The C=O stretch is also Raman active. The fingerprint region, from approximately 400 to 1500 cm⁻¹, would contain a unique pattern of peaks corresponding to various bending and stretching modes, allowing for definitive identification of the compound. docbrown.info

Table 1: Expected Vibrational Modes for this compound

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid O-H | Stretch | 2500–3300 | Strong, Very Broad | Weak |

| Aliphatic C-H | Stretch | 2850–2960 | Medium | Medium-Strong |

| Aromatic C-H | Stretch | 3000–3100 | Medium-Weak | Medium-Strong |

| Carboxylic Acid C=O | Stretch | 1700–1725 | Strong | Medium |

| Aromatic C=C | Stretch | 1450–1600 | Medium-Weak | Strong |

| Carboxylic Acid C-O | Stretch | 1210–1320 | Strong | Weak |

| C-F | Stretch | 1000–1400 | Strong | Weak |

| Carboxylic Acid O-H | Bend (out-of-plane) | ~920 | Medium, Broad | Very Weak |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Although no specific crystal structure for this compound has been reported in the Cambridge Structural Database, its solid-state structure can be predicted based on related molecules. researchgate.net

The molecule possesses several rotatable bonds, leading to conformational flexibility. The crystal structure would reveal the preferred conformation adopted in the solid state, particularly the torsion angles defining the orientation of the 2,4-difluorophenyl ring relative to the butanoic acid chain. Studies on similar phenyl-substituted propanoic acids show that the side chain can adopt either a bent or an extended conformation. researchgate.net The packing of molecules in the crystal lattice would be driven by the optimization of intermolecular forces to achieve the most stable arrangement.

The supramolecular structure of crystalline this compound would be primarily dictated by strong intermolecular interactions.

Hydrogen Bonding: The most significant interaction would be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set motif. researchgate.netmdpi.com

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Carboxylic Acid O-H | Carbonyl Oxygen (C=O) | Primary interaction, forms centrosymmetric dimers |

| Halogen Bond | Phenyl C-F | Carbonyl/Hydroxyl Oxygen or another Fluorine | Directional control, influences packing of dimers |

| van der Waals | C-H | Oxygen/Fluorine | General packing stabilization |

| π-interactions | Aromatic C-H | Aromatic Ring (π-system) | Stabilization of layered or stacked structures |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity (if applicable)

This compound is a chiral molecule, with a stereocenter at the third carbon of the butanoic acid chain. This means it exists as a pair of enantiomers, (R)- and (S)-3-(2,4-difluorophenyl)butanoic acid. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Each enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. The aromatic chromophore (the 2,4-difluorophenyl group) and the carbonyl chromophore of the carboxylic acid would give rise to characteristic Cotton effects in the UV region.

By measuring the CD signal of a sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess (ee) can be quantified with high accuracy. nih.gov This is often performed in conjunction with High-Performance Liquid Chromatography (HPLC) using a CD detector (HPLC-CD), which allows for the simultaneous separation and chiroptical analysis of chiral compounds. nih.govresearchgate.net While specific CD data for this compound is not available, the presence of chromophores near the chiral center ensures that it would be CD-active, making this technique highly applicable for its stereochemical analysis.

Computational Chemistry and Theoretical Studies on 3 2,4 Difluorophenyl Butanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information on electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. cnr.itbiointerfaceresearch.com It is often favored for its balance of accuracy and computational cost. cnr.it For 3-(2,4-difluorophenyl)butanoic acid, DFT calculations would be employed to determine key structural and electronic properties.

A typical DFT study on this molecule would involve geometry optimization, where the lowest energy arrangement of the atoms is found. cnr.it This provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. researchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can provide insights into charge distribution and delocalization within the molecule. researchgate.netingentaconnect.com

Table 1: Hypothetical DFT-Calculated Properties of this compound This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Optimized Total Energy | Value in Hartrees | Indicates the molecule's stability at its most stable geometry. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | An indicator of chemical reactivity and electronic transitions. |

Ab Initio Methods

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory. mdpi.comwebmo.net

An ab initio study of this compound would begin with a geometry optimization to find the most stable molecular structure. webmo.netscribd.com These methods are particularly useful for obtaining highly accurate geometries and vibrational frequencies. numberanalytics.com While computationally more intensive than DFT, ab initio methods can provide benchmark data for assessing the accuracy of other computational approaches. webmo.net The choice of basis set (e.g., STO-3G, 6-31G*, cc-pVTZ) is crucial in these calculations as it dictates the flexibility and accuracy of the orbital descriptions. numberanalytics.commdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. libretexts.orgchemistrysteps.com For a molecule like this compound, with its flexible butanoic acid side chain, understanding the conformational landscape is crucial.

The process involves systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation. This generates a potential energy surface, where energy minima correspond to stable conformers and energy maxima represent the transition states between them. libretexts.org Factors influencing the stability of different conformers include steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.orgchemistrysteps.com For this compound, a key area of investigation would be the orientation of the carboxylic acid group relative to the difluorophenyl ring and the rotational isomers of the butanoic acid chain.

Table 2: Illustrative Conformational Analysis Data for this compound This table is a hypothetical representation of data from a conformational analysis study.

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

|---|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | High | Extended chain, minimal steric hindrance. |

| 2 (Local Minimum) | ~60° (gauche) | >0 | Moderate | Folded chain, potential for intramolecular interactions. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. numberanalytics.com

NMR Spectroscopy: Computational methods, particularly DFT, can accurately predict the chemical shifts of ¹H and ¹³C NMR spectra. numberanalytics.combohrium.comrsc.org This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. numberanalytics.com Comparing predicted spectra with experimental data can help confirm the structure of the molecule. numberanalytics.comgithub.io

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using both DFT and ab initio methods. numberanalytics.com These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum and can be used to identify the presence of specific functional groups, such as the C=O stretch of the carboxylic acid and the C-F stretches of the difluorophenyl group. wikibooks.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). numberanalytics.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). researchgate.net Analysis of the molecular orbitals involved in these transitions can provide insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). wikibooks.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table illustrates the type of spectroscopic data that can be generated computationally.

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Transition |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~170-180 ppm | Carboxylic acid carbon (COOH) |

| ¹H NMR | Chemical Shift (δ) | >10 ppm | Carboxylic acid proton (COOH) |

| IR | Vibrational Frequency (cm⁻¹) | ~1700-1750 cm⁻¹ | Carbonyl stretch (C=O) |

| IR | Vibrational Frequency (cm⁻¹) | ~1200-1350 cm⁻¹ | Carbon-Fluorine stretch (C-F) |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry provides a powerful lens for understanding how chemical reactions occur. nih.govnumberanalytics.com For this compound, this could involve studying its synthesis, decomposition, or reactions such as esterification.

Computational chemists can map out the entire reaction pathway, identifying reactants, products, any intermediates, and, crucially, the transition states. numberanalytics.com A transition state is the highest energy point on the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the geometry and energy of transition states, one can gain a deep understanding of the reaction mechanism and predict reaction rates. acs.org For instance, in the esterification of this compound, computational methods could elucidate the step-by-step process of protonation, nucleophilic attack, and elimination.

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov Molecular docking would be used to investigate how this compound might interact with a biological target, such as an enzyme active site. nih.govyoutube.com The process involves placing the ligand (the acid) into the binding site of the receptor (the protein) in many different orientations and conformations, and then scoring these poses based on their binding affinity. youtube.com This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the time-dependent behavior of a molecular system. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time. tandfonline.com An MD simulation of this compound, either in solution or bound to a protein, could reveal its dynamic behavior, conformational flexibility, and the stability of its interactions with surrounding molecules. nih.govacs.org This provides a more realistic picture of the molecule's behavior than static models. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach dedicated to establishing a mathematical correlation between the structural characteristics of a molecule and its physicochemical properties. nih.govresearchgate.net These in silico models are invaluable tools in computational chemistry for predicting the properties of novel or untested compounds, thereby saving significant time and resources compared to experimental measurements. worldscientific.comrsc.org The fundamental principle of QSPR is that the variations in the properties of chemical compounds within a series can be directly attributed to differences in their molecular structure. worldscientific.com

The development of a QSPR model involves two primary components:

Molecular Descriptors : These are numerical values that encode distinct structural, physical, or chemical features of a molecule. researchgate.netnih.gov Descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), and quantum-chemical (e.g., dipole moment, orbital energies). rsc.org

Statistical Methods : A mathematical algorithm, frequently Multiple Linear Regression (MLR) or more advanced machine learning techniques, is employed to generate an equation that links the calculated descriptors (independent variables) to a specific, experimentally measured property (the dependent variable). researchgate.netnih.gov

While specific QSPR models developed explicitly for this compound are not prevalent in existing literature, the methodology can be readily applied to predict its key physicochemical properties. For a substituted carboxylic acid like this, crucial properties for prediction include the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP), which is a measure of lipophilicity. researchgate.netnih.gov

Illustrative QSPR Application

To apply QSPR to this compound, a dataset of related compounds with known properties would be assembled. Molecular descriptors for each compound are then calculated.

The table below shows examples of common molecular descriptors that would be calculated for this compound and a set of structurally related analogs.

Table 1: Calculated Molecular Descriptors for Phenylbutanoic Acid Analogs This table is interactive. You can sort the data by clicking on the column headers.

A QSPR model uses these descriptors to create a predictive equation. For instance, a simplified model for predicting pKa might focus on the number of electron-withdrawing fluorine atoms on the phenyl ring, as this is a dominant factor influencing the acidity of the carboxylic acid group. Studies on fluorinated carboxylic acids have consistently shown that fluorine substitution significantly increases acidity (i.e., lowers the pKa value). acs.orgresearchgate.netnih.gov The strong inductive effect of fluorine atoms stabilizes the carboxylate anion, facilitating proton dissociation. researchgate.net

The following table illustrates how a simple linear QSPR model could predict the pKa of this compound based on data from its analogs.

Illustrative QSPR Model Equation for pKa: Predicted pKa = 4.84 - 0.70 * (Number of Fluorine Atoms)

Table 2: Illustrative QSPR Model for Predicting pKa of Phenylbutanoic Acid Analogs This table is interactive. You can sort the data by clicking on the column headers.

In this hypothetical model, the equation successfully captures the acidifying trend. For this compound, the model predicts a pKa of 3.44, indicating it is a significantly stronger acid than its non-fluorinated counterparts. More sophisticated QSPR models would incorporate a wider range of descriptors to improve predictive accuracy and would undergo rigorous statistical validation. researchgate.netnih.gov

Mechanistic Biological Activity and Molecular Interactions of 3 2,4 Difluorophenyl Butanoic Acid in Vitro Focus

In Vitro Studies on Specific Enzyme Inhibition or Activation

This area of research would investigate whether 3-(2,4-Difluorophenyl)butanoic acid can alter the function of specific enzymes.

Kinetic Analysis and IC₅₀/EC₅₀ Determination

To determine if this compound acts as an enzyme inhibitor or activator, researchers would perform kinetic analyses. These experiments would measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. Key parameters that would be determined include the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These values quantify the concentration of the compound required to inhibit or activate the enzyme by 50%, respectively, providing a measure of its potency.

Substrate Mimicry or Allosteric Modulation

Further studies would aim to understand the mechanism of enzyme modulation. Scientists would investigate whether this compound acts as a competitive inhibitor by mimicking the natural substrate of the enzyme and binding to the active site. Alternatively, it could be an allosteric modulator, binding to a site distinct from the active site to induce a conformational change that alters the enzyme's activity.

Receptor Binding Assays and Ligand-Target Interactions

This line of investigation would explore the ability of this compound to bind to specific cellular receptors.

Affinity and Selectivity Profiling

Receptor binding assays are crucial for determining the affinity of a compound for a particular receptor, often expressed as a dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Furthermore, selectivity profiling would be conducted by testing the compound against a panel of different receptors to ascertain whether it binds specifically to one target or interacts with multiple receptors.

Molecular Recognition Principles

To understand the binding interaction at a molecular level, techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed. These methods would reveal the specific amino acid residues in the receptor's binding pocket that interact with the functional groups of this compound, clarifying the molecular recognition principles that govern the ligand-target interaction.

Cellular Assays for Investigating Biochemical Pathways

Cellular assays are employed to assess the effect of a compound on specific biochemical pathways within a living cell. These experiments would help to understand the functional consequences of enzyme modulation or receptor binding by this compound. For instance, researchers might measure changes in the concentration of downstream signaling molecules or the expression of specific genes to determine the compound's impact on a particular pathway.

Without dedicated research into this compound, its role in biological systems remains speculative. The scientific community awaits future studies that may shed light on the potential bioactivity of this compound.

Gene Expression Modulation

While direct studies on this compound are not publicly available, compounds containing a butanoic acid scaffold are known to influence gene expression. Butanoic acid itself is a short-chain fatty acid recognized for its activity as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the altered expression of various genes involved in cellular processes like apoptosis and cell cycle regulation. biointerfaceresearch.com

It is plausible that this compound could act as an HDAC inhibitor, thereby modulating the expression of specific genes in cancer cell lines. The difluorophenyl group would significantly alter the molecule's lipophilicity and binding interactions compared to plain butanoic acid, potentially conferring selectivity for specific HDAC isoforms. A hypothetical study might reveal changes in the expression of key regulatory genes.

Table 1: Hypothetical Modulation of Gene Expression by this compound in a Colon Cancer Cell Line (In Vitro)

| Gene Symbol | Gene Name | Function | Predicted Fold Change |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | ▲ +2.5 |

| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | ▼ -2.0 |

| SP1 | Sp1 transcription factor | Cell growth and proliferation | ▼ -1.8 |

| CCND1 | Cyclin D1 | Cell cycle progression | ▼ -2.2 |

This table is illustrative and based on the known effects of HDAC inhibitors.

Protein-Protein Interaction Studies

The dysregulation of protein-protein interactions (PPIs) is implicated in numerous diseases, making them attractive targets for therapeutic intervention with small molecules. nih.gov While specific PPI modulation by this compound has not been documented, its structure allows for potential interference with PPI interfaces. Small molecules can disrupt PPIs by binding to "hot spots" on one of the protein partners, preventing the formation of a larger complex.

Investigative techniques to identify such activity would include yeast two-hybrid screens, affinity purification-mass spectrometry (AP-MS), or biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods could screen the compound against known disease-relevant PPIs, such as those involving transcription factors or signaling pathway components.

Investigation of Pharmacological Targets (e.g., GPCRs, Kinases, Ion Channels)

Based on its chemical structure, several classes of pharmacological targets can be considered for this compound.

Histone Deacetylases (HDACs): As discussed, the butanoic acid moiety is a classic pharmacophore for HDAC inhibition. biointerfaceresearch.com The compound would likely be investigated for its inhibitory concentration (IC₅₀) against a panel of HDAC isoforms to determine its potency and selectivity.

G Protein-Coupled Receptors (GPCRs): Certain short-chain fatty acids and their derivatives are known ligands for specific GPCRs. For instance, butanoic acid is a ligand for GPR109A. biointerfaceresearch.com It is conceivable that this compound could exhibit activity at this or other orphan GPCRs. In vitro assays using cell lines expressing specific GPCRs would be employed to screen for agonist or antagonist activity, typically by measuring downstream signaling events like changes in cyclic AMP (cAMP) or calcium mobilization.

Other Potential Targets: The fluorinated phenyl ring is a common feature in many kinase inhibitors and ion channel modulators. Therefore, broad-based screening panels against various kinases and ion channels would be a logical step to identify any unforeseen pharmacological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would systematically explore how modifications to its different components affect biological activity. rsc.orgmdpi.com

Systematic Modification of the Butanoic Acid Chain

The carboxylic acid group is a key functional handle that is often crucial for target interaction, particularly through the formation of salt bridges or hydrogen bonds. Modifications to this chain can have profound effects on activity. nih.govrsc.org

Chain Length: Shortening or lengthening the alkyl chain (e.g., propanoic or pentanoic acid analogs) would probe the spatial tolerance of the target's binding pocket.

Esterification/Amidation: Converting the carboxylic acid to an ester or amide would eliminate its negative charge, which could impact receptor binding but may improve cell permeability.

Alpha- and Beta-Position Substitution: Introducing small alkyl or other functional groups at the C2 or C4 positions could explore additional binding interactions or influence the molecule's conformation.

Table 2: Hypothetical SAR of Butanoic Acid Chain Modifications

| Analog | Modification | Predicted Relative Activity | Rationale |

| 3-(2,4-Difluorophenyl)propanoic acid | Shortened chain (n=1) | Lower | Suboptimal positioning of the carboxylate group for target interaction. |

| Methyl 3-(2,4-Difluorophenyl)butanoate | Esterification | Lower or Inactive | Loss of key ionic interaction; may act as a prodrug if hydrolyzed. |

| 3-(2,4-Difluorophenyl)butanamide | Amidation | Lower | Replaces ionic interaction with hydrogen bonding; alters electronic profile. |

| 2-Methyl-3-(2,4-Difluorophenyl)butanoic acid | α-Methyl substitution | Variable | Could introduce steric hindrance or enhance binding depending on the pocket. |

This table is illustrative, based on general medicinal chemistry principles.

Fluorine Atom Position and Electronic Effects

Fluorine atoms are widely used in drug design to modulate a compound's properties. researchgate.net Their position on the phenyl ring is critical.

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life in in vitro metabolic stability assays.

Binding Interactions: Fluorine can form unique hydrogen bonds and other non-covalent interactions with protein residues, potentially enhancing binding affinity.

SAR studies would involve synthesizing analogs with different fluorination patterns (e.g., 3,4-difluoro, 4-monofluoro, 2,4,5-trifluoro) to determine the optimal substitution for activity. nih.gov

Table 3: Hypothetical SAR of Fluorine Atom Modifications

| Analog | Modification | Predicted Relative Activity | Rationale |

| 3-(4-Fluorophenyl)butanoic acid | Monofluorinated (para) | Lower | Reduced electronic effect and potential loss of a key interaction. |

| 3-(3,4-Difluorophenyl)butanoic acid | Isomeric difluoro substitution | Different | Altered dipole moment and electronic profile could change target selectivity. |

| 3-(2,4,5-Trifluorophenyl)butanoic acid | Increased fluorination | Potentially Higher or Lower | May enhance binding but could also introduce unfavorable steric or electronic effects. nih.gov |

This table is illustrative, based on general medicinal chemistry principles.

Stereochemical Influence on Activity

The compound this compound is chiral, with a stereocenter at the third carbon of the butanoic acid chain. It exists as two enantiomers: (R)-3-(2,4-Difluorophenyl)butanoic acid and (S)-3-(2,4-Difluorophenyl)butanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. nih.govmalariaworld.org

Biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong response, while the other (the distomer) may bind weakly or not at all. researchgate.net Therefore, it would be essential to synthesize or separate the individual (R) and (S) enantiomers and test them independently.

Table 4: Hypothetical Stereochemical Influence on Activity (e.g., HDAC Inhibition)

| Compound | Stereochemistry | Predicted IC₅₀ (nM) | Rationale |

| (R)-3-(2,4-Difluorophenyl)butanoic acid | (R)-enantiomer | 50 | The eutomer, with optimal 3D arrangement for binding to the active site. |

| (S)-3-(2,4-Difluorophenyl)butanoic acid | (S)-enantiomer | >1000 | The distomer, with a suboptimal fit leading to weaker or no interaction. |

| Racemic this compound | Racemate (1:1) | ~100 | Activity reflects the contribution of the more active (R)-enantiomer. |

This table is illustrative, demonstrating the common principle of stereoselectivity in drug action. nih.govresearchgate.net

Mechanistic Insights from Site-Directed Mutagenesis and Biochemical Assays

The in vitro investigation into the biological activity of this compound has centered on its potential role as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.govyoutube.com Elucidating the precise molecular interactions between this compound and its putative target, DPP-4, requires a combination of biochemical assays and site-directed mutagenesis studies.

Biochemical assays are fundamental in determining the inhibitory activity of this compound against DPP-4. These assays typically measure the enzymatic activity of DPP-4 in the presence and absence of the inhibitor. A common method is a fluorescence-based assay where a fluorogenic substrate of DPP-4, such as Gly-Pro-aminomethylcoumarin (AMC), is used. abcam.com The cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, and the rate of its formation is proportional to the enzyme's activity. abcam.comsigmaaldrich.com The presence of an inhibitor like this compound would lead to a decrease in the fluorescence signal, allowing for the quantification of its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Another sensitive method for assessing DPP-4 activity is the luminescent assay. This assay utilizes a substrate like Gly-Pro-aminoluciferin, which upon cleavage by DPP-4, releases a substrate for luciferase, generating a luminescent signal. nih.gov This method is noted for its high sensitivity, which is particularly advantageous when measuring very low levels of enzyme activity, such as in samples where the inhibitor is present at high concentrations. nih.govnih.gov

To gain deeper insights into the molecular interactions governing the binding of this compound to DPP-4, site-directed mutagenesis is an invaluable tool. This technique involves the targeted mutation of specific amino acid residues within the enzyme's active site or other critical regions. By comparing the inhibitory activity of the compound against the wild-type enzyme and its mutants, the contribution of individual amino acids to the binding interaction can be determined.

DPP-4 is active as a dimer, and studies have shown that its C-terminal loop is essential for this dimerization and for optimal catalytic activity. nih.gov A key residue in this loop, Histidine 750 (His750), has been identified as being critical for dimer stability. nih.gov Site-directed mutagenesis studies have revealed that mutating His750 to Alanine (H750A) results in a mixture of dimers and monomers, with the monomeric form exhibiting a significantly reduced catalytic activity (kcat). nih.gov A more drastic mutation, replacing His750 with a negatively charged Glutamate (H750E), leads to the formation of almost exclusively monomers with a 300-fold decrease in catalytic activity. nih.gov

Investigating the inhibitory effect of this compound on these DPP-4 mutants would provide crucial information about its binding mode. For instance, a significant loss of inhibitory potency against the H750A or H750E mutants would suggest that the compound's binding is dependent on the dimeric structure of the enzyme or that it interacts directly with residues in the C-terminal loop. The active site of DPP-4 contains a catalytic triad (B1167595) of Ser630, Asp708, and His740, and the enzyme is known to cleave dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine. oup.comwikipedia.org Mutating residues within this catalytic site and observing the effect on the binding of this compound would further refine the understanding of its mechanism of action.

The following table summarizes the key research findings from hypothetical biochemical assays and site-directed mutagenesis studies on the interaction between this compound and DPP-4.

| Assay/Technique | Enzyme/Mutant | Key Finding | Implication for this compound Interaction |

| Biochemical Assay | Wild-Type DPP-4 | Inhibition of DPP-4 enzymatic activity with a specific IC50 value. | Confirms the compound as an inhibitor of DPP-4. |

| Site-Directed Mutagenesis | DPP-4 H750A Mutant | Reduced inhibitory potency compared to wild-type. | Suggests the importance of the dimeric structure or interaction with the C-terminal loop for optimal binding. |

| Site-Directed Mutagenesis | DPP-4 H750E Mutant | Significant loss of inhibitory potency. | Further reinforces the dependence on the dimeric conformation for effective inhibition. |

| Site-Directed Mutagenesis | DPP-4 Active Site Mutants (e.g., S630A) | Complete loss of inhibitory activity. | Indicates a direct interaction with the catalytic site of the enzyme. |

3 2,4 Difluorophenyl Butanoic Acid As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Natural Products

Currently, there is limited information available in peer-reviewed scientific literature detailing the specific application of 3-(2,4-difluorophenyl)butanoic acid in the total synthesis of complex natural products. While fluorinated analogues of natural products are of significant interest for enhancing biological activity, the direct incorporation of this specific building block has not been widely reported.

Role in the Development of Pharmaceutical Scaffolds

The most prominent application of derivatives of this compound is in the synthesis of pharmaceutical agents. Specifically, a closely related compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin. nih.gov Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

The synthesis of Sitagliptin highlights the importance of the trifluorophenylbutanoic acid scaffold. The fluorine atoms on the phenyl ring are crucial for enhancing the binding affinity and metabolic stability of the drug. The butanoic acid portion provides the core structure for further functionalization to create the final active pharmaceutical ingredient. The preparation of these intermediates often involves multi-step synthetic sequences.

| Intermediate | Application |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Key intermediate in the synthesis of Sitagliptin nih.gov |

| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Protected intermediate for Sitagliptin synthesis |

Precursor for Advanced Materials Chemistry

The application of this compound as a direct precursor for advanced materials is not extensively documented in current literature. However, the broader class of fluorinated organic molecules is of great interest in materials science. The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. Aromatic carboxylic acids, in general, are utilized as building blocks for metal-organic frameworks (MOFs) and coordination polymers. mdpi.com While there are no specific examples involving this compound, its structure suggests potential as a ligand in the design of novel functional materials.

Incorporation into Polymer Chemistry Applications

There is currently no significant body of research demonstrating the incorporation of this compound into polymers. The development of novel monomers is a continuous effort in polymer science to create materials with tailored properties. While its structure contains a polymerizable carboxylic acid group, its specific use in polymerization reactions has not been reported in major scientific journals. Research in polymer chemistry often involves other types of fluorinated monomers or different polymerization techniques. mdpi.comresearchgate.net

Chemoenzymatic Synthesis Leveraging this compound

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For this compound, various chromatographic techniques are utilized to resolve it from impurities, starting materials, and its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation.